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Compound of Interest

Compound Name: 2-Methylhexane

Cat. No.: B165397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylhexane (C₇H₁₆), a branched-chain alkane. The following sections detail the

interpretation of its mass spectrum, infrared (IR) spectrum, and both proton (¹H) and carbon-13

(¹³C) nuclear magnetic resonance (NMR) spectra. This guide is intended to serve as a valuable

resource for the identification and characterization of this compound in various research and

development settings.

Mass Spectrometry
Mass spectrometry of 2-methylhexane involves the ionization of the molecule and the

subsequent fragmentation into characteristic charged particles. The resulting mass spectrum

displays the relative abundance of these fragments, providing a molecular fingerprint.

Table 1: Mass Spectrometry Data for 2-Methylhexane
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Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Proposed Fragment Ion

100 Present (Molecular Ion) [C₇H₁₆]⁺

85 High [C₆H₁₃]⁺

71 High [C₅H₁₁]⁺

57 High [C₄H₉]⁺

43 100 (Base Peak) [C₃H₇]⁺

Data sourced from NIST Mass Spectrometry Data Center and other chemical databases.[1][2]

The fragmentation pattern is typical for a branched alkane, with cleavage preferentially

occurring at the branch point to form more stable secondary carbocations.[3][4] The base peak

at m/z 43 corresponds to the stable isopropyl cation.[3]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A small sample of 2-methylhexane is introduced into the mass spectrometer, typically after

separation by gas chromatography (GC-MS).[5][6] In the ion source, the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an

electron and the formation of a molecular ion ([M]⁺).[5][7] This high-energy ionization process

induces fragmentation of the molecular ion. The resulting positively charged fragments are then

accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio

(m/z).[5][7] A detector then records the relative abundance of each fragment.

Infrared (IR) Spectroscopy
Infrared spectroscopy of 2-methylhexane reveals information about the types of chemical

bonds present in the molecule by measuring the absorption of infrared radiation at specific

wavenumbers.

Table 2: Infrared (IR) Spectroscopy Data for 2-Methylhexane
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2975 - 2845 C-H Stretching -CH₃, -CH₂-, -CH

1480 - 1440 C-H Bending (Scissoring) -CH₂-

1470 - 1435 C-H Bending (Asymmetric) -CH₃

1385 - 1370 C-H Bending (Symmetric) -CH₃

~1340 C-H Bending -CH-

~725 C-H Rocking -(CH₂)n- (n≥4)

Data is characteristic for alkanes and specifically interpreted for 2-methylhexane.[8][9][10][11]

The IR spectrum of 2-methylhexane is characterized by strong absorptions in the 3000-2850

cm⁻¹ region due to C-H stretching vibrations.[8][9] The various bending vibrations for methyl,

methylene, and methine groups appear in the fingerprint region (below 1500 cm⁻¹).[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
A small amount of liquid 2-methylhexane is placed directly onto the surface of an ATR crystal

(e.g., ZnSe or diamond). An infrared beam is passed through the crystal in such a way that it

reflects off the internal surface in contact with the sample. At each reflection, the beam

penetrates a short distance into the sample, and absorption occurs at specific wavelengths

corresponding to the vibrational frequencies of the molecule's bonds. The detector measures

the attenuated infrared beam, and a Fourier transform is used to generate the infrared

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹³C-NMR Spectroscopy
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The ¹³C-NMR spectrum of 2-methylhexane shows six distinct signals, corresponding to the six

chemically non-equivalent carbon atoms in the molecule.[12]

Table 3: ¹³C-NMR Chemical Shift Data for 2-Methylhexane

Carbon Atom Chemical Shift (δ) in ppm

C1 14.18

C2 28.15

C3 38.96

C4 23.14

C5 29.88

C6 22.71

C7 (methyl on C2) 22.71

Note: The two methyl groups attached to C2 are chemically equivalent and thus produce a

single signal.[12] Solvent: CDCl₃, Frequency: 25.16 MHz.[13]

¹H-NMR Spectroscopy
The ¹H-NMR spectrum of 2-methylhexane is more complex due to spin-spin coupling between

neighboring protons. The spectrum shows overlapping signals, but at high resolution, six

distinct proton environments can be identified.[14]

Table 4: ¹H-NMR Chemical Shift Data for 2-Methylhexane
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Proton Environment
Approximate Chemical
Shift (δ) in ppm

Multiplicity

-CH₃ (C1) 0.90 Triplet

-CH- (C2) 1.53 Multiplet

-CH₂- (C3) 1.22 Multiplet

-CH₂- (C4) 1.34 Multiplet

-CH₂- (C5) 1.20 Multiplet

-CH₃ (C6) 0.90 Triplet

-CH₃ (on C2) 0.83 Doublet

Solvent: CDCl₃, Frequency: 90 MHz.[13][14]

The chemical shifts and splitting patterns are consistent with the structure of 2-methylhexane,

following the n+1 rule for spin-spin coupling.[14]

Experimental Protocol: NMR Spectroscopy
A sample of 2-methylhexane (typically 5-25 mg for ¹H-NMR, and a more concentrated solution

for ¹³C-NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15] The

deuterated solvent is used to avoid large solvent signals in the ¹H-NMR spectrum and to

provide a lock signal for the spectrometer.[12][14] A small amount of a reference standard,

such as tetramethylsilane (TMS), is often added, which is defined as having a chemical shift of

0.0 ppm.[12][14] The sample tube is placed in the NMR spectrometer, which subjects the

sample to a strong magnetic field and radiofrequency pulses. The resulting signals (free

induction decay or FID) are detected, and a Fourier transform is applied to generate the NMR

spectrum.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of spectroscopic data

to identify an unknown compound, using 2-methylhexane as an example.
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Workflow for Spectroscopic Identification of 2-Methylhexane

Mass Spectrometry Infrared Spectroscopy

NMR Spectroscopy

Final Identification

Acquire Mass Spectrum

Identify Molecular Ion Peak
(m/z = 100)

Analyze Fragmentation Pattern
(Base Peak m/z = 43)

Propose Molecular Formula (C₇H₁₆)
and Alkane Structure

Confirm Structure as
2-Methylhexane

Acquire IR Spectrum

Observe C-H Stretches
(<3000 cm⁻¹)

Absence of Other
Functional Group Peaks

Confirm Alkane Nature

Acquire ¹³C-NMR Spectrum

Count ¹³C Signals (6)

Acquire ¹H-NMR Spectrum

Analyze ¹H Chemical Shifts,
Integrals, and Splitting

Determine Connectivity
and Final Structure

Click to download full resolution via product page

Spectroscopic Data Interpretation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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